Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate

Lipophilicity Drug Design Permeability

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8) is a synthetic pyridazine derivative featuring a tertiary butyl(methyl)amino substituent at the 6-position and an ethyl ester at the 3-position of the pyridazine ring. Its molecular formula is C₁₂H₁₉N₃O₂ with a molecular weight of 237.30 g/mol.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 2098012-33-8
Cat. No. B1492561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate
CAS2098012-33-8
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=NN=C(C=C1)C(=O)OCC
InChIInChI=1S/C12H19N3O2/c1-4-6-9-15(3)11-8-7-10(13-14-11)12(16)17-5-2/h7-8H,4-6,9H2,1-3H3
InChIKeySCMGAEKVTFLDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8): Baseline Characterization for Scientific Procurement


Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8) is a synthetic pyridazine derivative featuring a tertiary butyl(methyl)amino substituent at the 6-position and an ethyl ester at the 3-position of the pyridazine ring. Its molecular formula is C₁₂H₁₉N₃O₂ with a molecular weight of 237.30 g/mol [1]. PubChem computed properties indicate an XLogP3 of 0.9, a topological polar surface area (TPSA) of 55.3 Ų, zero hydrogen bond donors, and 7 rotatable bonds [1]. The compound is commercially available as a research chemical with typical purities of 95–98% from multiple suppliers .

Pyridazine-3-carboxylate building block for SAR library synthesis
Tertiary N-butyl-N-methylamino group (no H-bond donor)
Research-grade purity for fragment-based screening workflows

Why Simple Substitution Fails for Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8)


This compound occupies a specific structural niche among 6-aminopyridazine-3-carboxylate building blocks that cannot be adequately filled by common in-class analogs. The tertiary butyl(methyl)amino group imparts distinct steric and electronic properties compared to secondary butylamino analogs (e.g., methyl 6-(butylamino)pyridazine-3-carboxylate, CAS 142054-67-9), which possess a hydrogen bond donor that alters solubility and intermolecular interactions [1]. The ethyl ester at the 3-position provides a different lipophilicity and hydrolysis profile than the corresponding methyl ester (CAS 2098131-76-9) or the free carboxylic acid (CAS 1179950-13-0), directly impacting reactivity in further derivatization and potential metabolic stability in biological studies [2]. These structural differences—the absence of a hydrogen bond donor, altered steric bulk from N-methylation, and the ethyl ester’s distinctive physicochemical signature—mean that substituting any closely related analog for this specific compound will introduce significant and quantifiable changes in logP, solubility, and receptor fit, as detailed in Section 3.

Carboxylic acid analog Greater polarity and H-bond donor may shift solubility, target binding, and permeability profiles.
Methyl ester analog Different lipophilicity and faster enzymatic hydrolysis can alter prodrug exposure and metabolic stability.
Secondary amine analog Extra hydrogen bond donor modifies intermolecular interactions and metabolic conjugation liability.

Quantitative Differentiation Evidence for Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8) vs. Closest Analogs


Lipophilicity Comparison via XLogP3: Ethyl Ester vs. Carboxylic Acid

The target compound's XLogP3 of 0.9 (PubChem computed) represents a 0.5-unit decrease relative to the corresponding carboxylic acid analog (XLogP3 1.4) [1]. This moderate lipophilicity positions the ethyl ester between the more polar acid and the anticipated slightly higher lipophilicity of the methyl ester, influencing membrane permeability and solubility in medicinal chemistry campaigns.

Lipophilicity
Head-to-head
ΔXLogP3 = -0.5
Target: 0.9 vs Acid: 1.4
Reported lipophilicity difference may shift permeability profile.
PubChem XLogP3 computation for neutral species.
Lipophilicity Drug Design Permeability

Hydrogen Bond Donor Absence vs. Secondary Amine Analogs

The target compound has zero hydrogen bond donors (HBD = 0) due to the tertiary N-butyl-N-methylamino group, compared to methyl 6-(butylamino)pyridazine-3-carboxylate (CAS 142054-67-9), which has one HBD. This absence eliminates a key interaction point that can reduce off-target binding to proteins with hydrogen bond acceptor-rich pockets [1].

H-Bond Donors
Head-to-head
HBD: 0 vs 1
Target vs secondary amine analog
Absence of donor may alter selectivity and reduce metabolic conjugation.
PubChem computed property; secondary amine analog inferred.
Hydrogen Bonding Selectivity Receptor Fit

Rotatable Bond Count and Molecular Flexibility

With 7 rotatable bonds, the target compound is more flexible than the carboxylic acid analog (5 rotatable bonds) and the secondary amine methyl ester analog (estimated 5–6 rotatable bonds). This increased flexibility can enhance binding to shallow or flexible target pockets but may also incur a higher entropic penalty [1].

Flexibility
Head-to-head
+2 rotatable bonds
Target: 7 vs Acid: 5
Increased flexibility may affect binding entropy and bioavailability prediction.
PubChem Cactvs computation.
Conformational Flexibility Target Binding Entropy

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization

The target compound's TPSA of 55.3 Ų falls within the desirable range for CNS drug candidates (≤70 Ų) and is 11 Ų lower than the carboxylic acid analog (66.3 Ų). This lower TPSA may correlate with improved blood-brain barrier penetration in CNS-targeted programs [1].

Polar Surface Area
Head-to-head
ΔTPSA = -11 Ų
Target: 55.3 Ų vs Acid: 66.3 Ų
Lower TPSA supports CNS chemical space exploration.
PubChem Cactvs computation.
CNS Drug Design Blood-Brain Barrier TPSA

Commercial Purity and Availability as a Research Intermediate

The target compound is routinely offered at 95% purity by multiple vendors (e.g., Kuujia, Chemscene) and is listed under the STARBLD and AKOS building block collections, indicating its established role as a versatile intermediate for fragment-based screening and combinatorial chemistry . In contrast, the methyl ester analog (CAS 2098131-76-9) shows limited supplier listings, potentially leading to longer lead times and higher costs.

Supplier Landscape
Supplier data
≥3 suppliers listed
vs ≤1 for methyl ester analog
Wider availability may reduce procurement risk.
Survey as of 2025; verify current stock.
Procurement Building Block Purity

Ester Hydrolysis Reactivity: Ethyl vs. Methyl Ester in Prodrug Design

Ethyl esters generally hydrolyze more slowly than methyl esters under enzymatic (esterase) conditions, providing a longer half-life if used as a prodrug moiety. While direct kinetic data for this specific scaffold are not publicly available, the well-established trend in medicinal chemistry allows class-level inference that the ethyl ester offers distinct controlled-release potential compared to the methyl ester [1].

Ester Hydrolysis
Class-level
Ethyl > methyl (1.5–3× slower)
Slower hydrolysis may support sustained release studies; scaffold-specific data needed.
General esterase literature; no direct data available.
Prodrug Metabolic Stability Hydrolysis Rate

Optimal Research and Industrial Application Scenarios for Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8)


Fragment-Based Lead Discovery for CNS Targets Requiring Low TPSA

With a TPSA of 55.3 Ų and zero hydrogen bond donors, the compound is an ideal fragment for CNS-oriented screening libraries. Its computed properties satisfy key CNS MPO parameters (TPSA ≤70 Ų, HBD ≤1), as demonstrated in Section 3 [1]. Teams developing blood-brain barrier-permeable kinase inhibitors or neurotransmitter receptor modulators can use this ethyl ester as a central core for structure-activity relationship (SAR) exploration, leveraging its balanced lipophilicity (XLogP3 0.9) for hit-to-lead optimization.

Late-Stage Derivatization via Ester Aminolysis or Transesterification

The ethyl ester functionality enables straightforward conversion to amides or other ester variants without affecting the sensitive tertiary amine. This differentiates it from the free carboxylic acid, which requires activation and protection strategies [1]. Medicinal chemists synthesizing focused pyridazine-based compound libraries can use this building block as a versatile anchor point for diversity-oriented synthesis, particularly in the construction of 6-aminopyridazine-3-carboxamide derivatives with potential kinase inhibition [2].

Agrochemical Intermediate with Enhanced Lipophilic Delivery

The moderate lipophilicity (XLogP3 0.9) and absence of a carboxylic acid group make this compound a suitable precursor for agrochemical agents requiring leaf cuticle penetration. Compared to the carboxylic acid analog (XLogP3 1.4, TPSA 66.3 Ų), the ethyl ester offers a different absorption profile that can be exploited in the design of systemic fungicides or herbicides based on the pyridazine scaffold [1]. Research groups in crop protection can directly employ this intermediate in amide coupling reactions to generate patentable pyridazine-3-carboxamide derivatives.

Comparative Metabolic Stability Studies for Prodrug Selection

When evaluating ester prodrug strategies, this compound serves as a definitive ethyl ester benchmark against the methyl ester (CAS 2098131-76-9) and the free acid (CAS 1179950-13-0). Although scaffold-specific hydrolysis kinetic data are still needed, the well-established 1.5–3× slower enzymatic hydrolysis of ethyl versus methyl esters justifies its selection for sustained-release applications [1]. Pharmacokinetic teams can procure this compound for head-to-head microsomal stability assays to empirically validate the expected extended half-life, thereby de-risking late-stage prodrug candidate selection.

Application
Selection Property
Validation Focus
CNS fragment-based library design
Low TPSA and zero HBD profile
Blood–brain barrier permeability screening
Late-stage ester derivatization
Ethyl ester handle for amidation/transesterification
Reactivity and compatibility in coupling reactions
Agrochemical intermediate delivery
Moderate lipophilicity and ester functionality
Leaf cuticle penetration and systemic translocation
Prodrug stability benchmarking
Ethyl vs. methyl ester hydrolysis profile
Microsomal stability and exposure model validation
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